N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide

説明

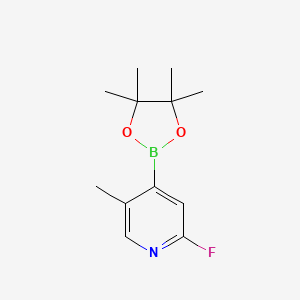

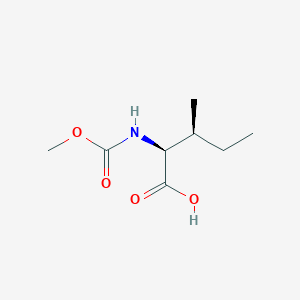

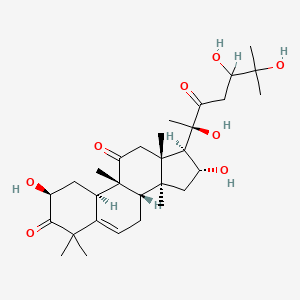

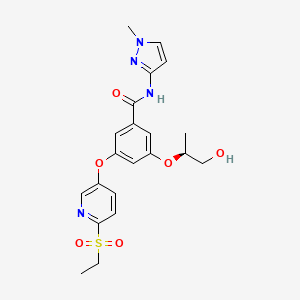

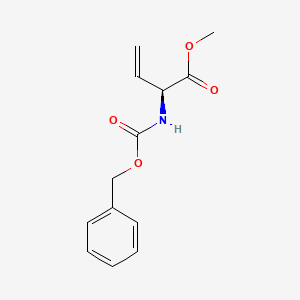

N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide, also known as 4-Iodophenyl-4-nitroaniline, is an organic compound that has been used in a variety of scientific research applications. It is a member of the benzene carboximidamide family and has a molecular formula of C13H9IN2O2. The compound is a yellow solid and has a melting point of 212-214°C. It is insoluble in water, but can be dissolved in ethanol and other organic solvents.

科学的研究の応用

Molecular Structure and Crystallography

- Molecular Packing and Intramolecular Interactions : Compounds similar to N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide exhibit diverse molecular packing due to intramolecular hydrogen bonding, influencing their planar structures (Valkonen et al., 2012).

- Electron Transfer and Structural Analysis : Research on related compounds demonstrates their potential in studying electron transfer mechanisms and molecular interactions, which is crucial in materials science (Lokshin et al., 2001).

Organic Synthesis and Chemical Properties

- Synthesis of Imino and Amino Derivatives : Compounds related to the chemical structure of interest have been synthesized and evaluated for properties such as antioxidant potential, indicating their relevance in medicinal chemistry (Vukovic et al., 2010).

- Role in Selective Oxidation : Imide-N-oxyl radicals, derived from compounds similar to the chemical of interest, have been used as catalysts and mediators in selective oxidation, highlighting their significance in organic reactions (Krylov et al., 2016).

Applications in Cancer Research

- Targeting Enzyme Over-Expression in Tumors : A study aimed to synthesize a precursor similar to N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide for targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase in solid tumors (Shareef & Shareef, 2021).

Spectroscopic and Photochemical Studies

- Dual Fluorescence in Solid State : Certain asymmetric isonaphthalimides, related to the chemical , demonstrate dual luminescence, which is of interest in the development of biosensors (Ganin et al., 2013).

- Photochemical Arylation Studies : Photochemical synthesis involving compounds similar to N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide has been explored, indicating their utility in creating novel organic compounds (D’Auria et al., 1998).

特性

IUPAC Name |

N'-(4-iodoanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJSYVJOLHQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14IN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030756 | |

| Record name | [2-(4-Nitrophenyl)diazenyl]phenylmethanone 2-(4-iodophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide | |

CAS RN |

136196-46-8, 7781-49-9 | |

| Record name | [2-(4-Nitrophenyl)diazenyl]phenylmethanone 2-(4-iodophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-iodophenyl)-5-(p-nitrophenyl)-3-phenylformazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

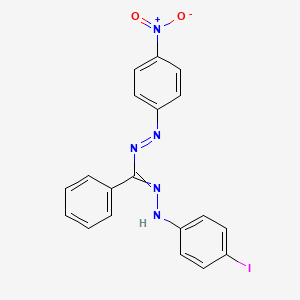

Q1: What is INT Formazan and how is it used in scientific research?

A1: INT Formazan (N-(4-iodophenyl)imino-N'-(4-nitroanilino)benzenecarboximidamide) is a red dye formed by the reduction of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT). This reduction process is catalyzed by the electron transport system (ETS) found in respiring organisms, primarily bacteria and fungi. [, , , , ] As a result, INT Formazan formation serves as a visual indicator of respiratory activity and, by extension, an indirect measure of microbial viability and metabolic activity. [, , , ]

Q2: How does INT interact with microorganisms to form INT Formazan?

A2: INT, a colorless tetrazolium salt, acts as an artificial electron acceptor in the electron transport chain of respiring microorganisms. [, ] When INT enters a metabolically active cell, enzymes associated with the ETS, particularly dehydrogenases, facilitate the transfer of electrons to INT. This reduction process leads to the formation of insoluble, red-colored INT Formazan crystals, which accumulate within the cell. [, , ]

Q3: Can INT Formazan formation be used to quantify microbial activity?

A3: Yes, the intensity of the red color, directly proportional to the amount of INT Formazan formed, can be quantified spectrophotometrically. [, , ] By measuring the absorbance of the extracted dye at a specific wavelength, usually around 490-505 nm, researchers can estimate the relative respiratory activity of the microbial population. [, , ]

Q4: What are the advantages of using INT Formazan over other methods for assessing microbial activity?

A4: INT Formazan assays offer several benefits:

- Simplicity: The INT reduction assay is relatively simple and requires minimal equipment compared to other techniques. [, ]

- Rapid: Results can be obtained within hours, making it suitable for time-sensitive applications. []

- Versatility: It can be applied to diverse sample types, including water, sediment, and biofilms. [, , ]

- Distinguishes Active Cells: It specifically targets metabolically active cells, unlike techniques like plate counting, which may include dormant or dead cells. []

Q5: What are some limitations of using INT Formazan as an indicator of microbial activity?

A5: While useful, INT Formazan assays have limitations:

- Indirect Measure: It's an indirect measure of microbial activity, as it only reflects respiratory activity and not other metabolic processes. []

- Sensitivity: INT reduction can be influenced by environmental factors such as oxygen availability, temperature, and pH, potentially affecting results. [, , ]

- Non-Specific: INT can be reduced by some abiotic factors present in environmental samples, leading to overestimation of microbial activity. []

Q6: Are there specific applications where INT Formazan assays are particularly useful?

A6: Yes, INT Formazan assays are particularly valuable in:

- Environmental Monitoring: Assessing the impact of pollution or environmental changes on microbial communities. [, , ]

- Biofilm Studies: Investigating the activity and distribution of bacteria within biofilms. [, ]

- Microbial Ecology: Studying the interactions between microorganisms and their environment. [, , ]

Q7: What is the future direction of research using INT Formazan?

A7: Future research aims to:

- Improve Specificity: Developing more specific tetrazolium salts or coupling INT reduction with other techniques to enhance accuracy. [, ]

- Standardization: Establishing standardized protocols for INT Formazan assays to improve comparability between studies. [, ]

- Explore New Applications: Investigating the potential of INT Formazan in areas like bioremediation and biofuel production. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)